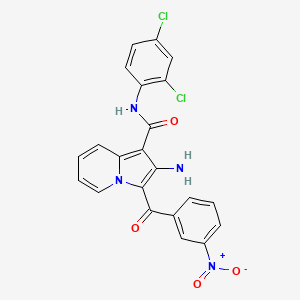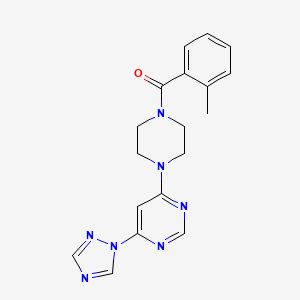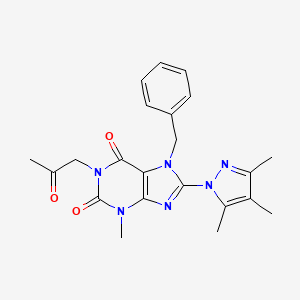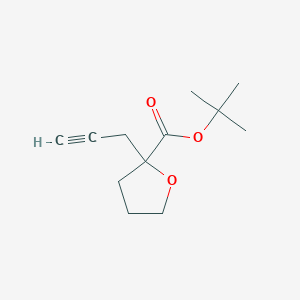
2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as C86, and it belongs to the class of indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
Photoluminescence and Optical Materials
Indolizine derivatives exhibit unique optical properties, such as reversible pH-dependent photoluminescence, characterized by a dramatic blue shift in fluorescence emission upon protonation. This unusual behavior suggests applications in developing new photoluminescent materials for sensors and optical devices (Outlaw et al., 2016).
Potential Therapeutic Applications
The synthesis of indolizine amides has been explored for their potential application in treating tropical diseases, indicating that modifications of the indolizine core structure could lead to novel therapeutic agents. This highlights the possibility of 2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide and similar compounds being used in drug discovery for various diseases (Zhang et al., 2014).
Antimicrobial and Antibacterial Activities
Compounds derived from indolizine have shown antibacterial activities, suggesting their potential use in developing new antimicrobial agents. The synthesis of indolizine derivatives could be tailored to enhance their efficacy against specific bacterial strains, opening avenues for research into new antibiotics (Bildirici et al., 2007).
Material Science and Dyeing Applications
Indolizine derivatives have been used in the synthesis of organic compounds with potential applications in dyeing polyester fibers, showing how chemical modifications can lead to materials with desired color characteristics and fastness properties. This suggests that compounds like this compound could find applications in material science and textile engineering (Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
2-amino-N-(2,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O4/c23-13-7-8-16(15(24)11-13)26-22(30)18-17-6-1-2-9-27(17)20(19(18)25)21(29)12-4-3-5-14(10-12)28(31)32/h1-11H,25H2,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJGNONNVAYKMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)



![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)





